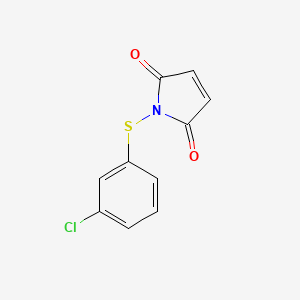
1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring substituted with a 3-chlorophenylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione typically involves the reaction of 3-chlorothiophenol with maleimide. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 3-chlorothiophenol attacks the maleimide ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction and improve the solubility of the reactants.
化学反应分析
Types of Reactions
1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-1H-pyrrole-2,5-dione: Lacks the thio group, which may result in different reactivity and biological activity.
1-(3-bromophenylthio)-1H-pyrrole-2,5-dione: Substitution of chlorine with bromine can affect the compound’s reactivity and interactions with biological targets.
This compound derivatives: Various derivatives with different substituents on the pyrrole ring or phenyl ring can exhibit unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
103027-69-6 |
|---|---|
分子式 |
C10H6ClNO2S |
分子量 |
239.68 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)sulfanylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-2-1-3-8(6-7)15-12-9(13)4-5-10(12)14/h1-6H |
InChI 键 |
FFICFWWMAWCHIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)SN2C(=O)C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


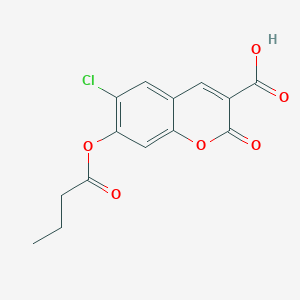
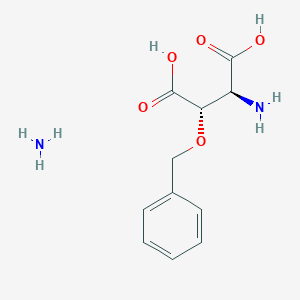
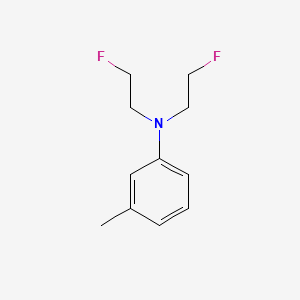
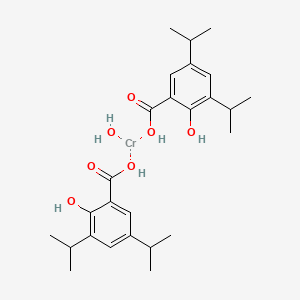

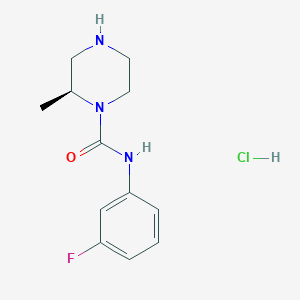
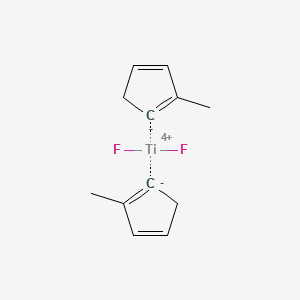
![3-Isobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B13733762.png)

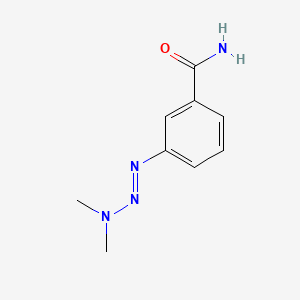

![3-methoxy-4-[5-(2-methylphenyl)pentoxy]aniline](/img/structure/B13733780.png)
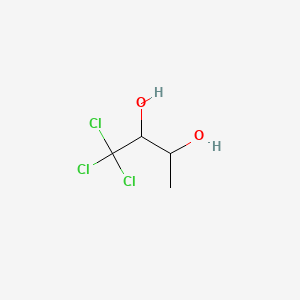
![5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B13733792.png)
